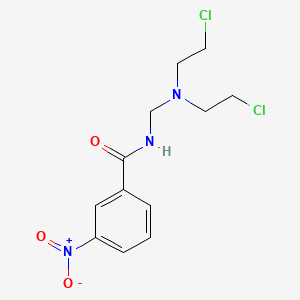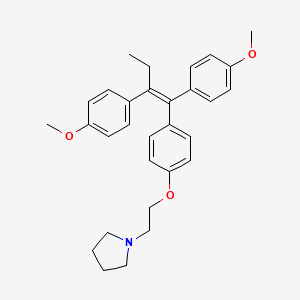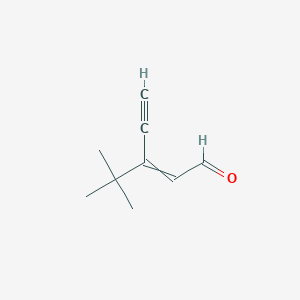
3-tert-Butylpent-2-en-4-ynal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tert-Butylpent-2-en-4-ynal is an organic compound with the molecular formula C9H12O. It is characterized by the presence of a tert-butyl group attached to a pent-2-en-4-ynal backbone. This compound is of interest due to its unique structure, which combines an alkyne, an alkene, and an aldehyde functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butylpent-2-en-4-ynal typically involves the following steps:
Formation of the Alkyne: The initial step involves the formation of the alkyne group. This can be achieved through the reaction of a suitable precursor with a strong base such as sodium amide (NaNH2) in liquid ammonia.
Addition of the Aldehyde Group: The next step involves the addition of the aldehyde group. This can be done using a formylation reaction, where a formyl group is introduced into the molecule using reagents like dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Formation of the Alkene: The final step involves the formation of the alkene group. This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with the aldehyde to form the desired alkene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-tert-Butylpent-2-en-4-ynal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).
Substitution: The alkyne group can undergo nucleophilic substitution reactions with reagents like sodium azide (NaN3) to form azides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide (NaN3) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 3-tert-Butylpent-2-en-4-ynoic acid.
Reduction: 3-tert-Butylpent-2-en-4-ene or 3-tert-Butylpentane.
Substitution: 3-tert-Butylpent-2-en-4-ynyl azide.
Aplicaciones Científicas De Investigación
3-tert-Butylpent-2-en-4-ynal has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and alkynes.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-tert-Butylpent-2-en-4-ynal involves its interaction with various molecular targets:
Aldehyde Group: Can form Schiff bases with amines, which are important in biological systems.
Alkyne Group: Can undergo cycloaddition reactions, forming new carbon-carbon bonds.
Alkene Group: Can participate in electrophilic addition reactions, leading to the formation of various adducts.
Comparación Con Compuestos Similares
Similar Compounds
3-tert-Butylpent-2-en-4-yn-1-ol: Similar structure but with a hydroxyl group instead of an aldehyde.
3-tert-Butylpent-2-en-4-yn-1-amine: Similar structure but with an amine group instead of an aldehyde.
3-tert-Butylpent-2-en-4-yn-1-thiol: Similar structure but with a thiol group instead of an aldehyde.
Uniqueness
3-tert-Butylpent-2-en-4-ynal is unique due to the presence of an aldehyde group, which imparts distinct reactivity compared to its alcohol, amine, and thiol analogs. This makes it a valuable compound in synthetic organic chemistry and various research applications.
Propiedades
Número CAS |
38764-85-1 |
|---|---|
Fórmula molecular |
C9H12O |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
3-tert-butylpent-2-en-4-ynal |
InChI |
InChI=1S/C9H12O/c1-5-8(6-7-10)9(2,3)4/h1,6-7H,2-4H3 |
Clave InChI |
WVFVOUCCZNGQFE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=CC=O)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


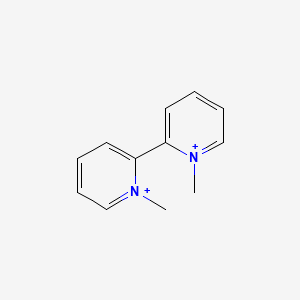
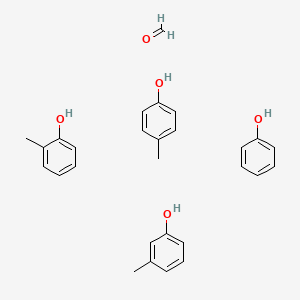

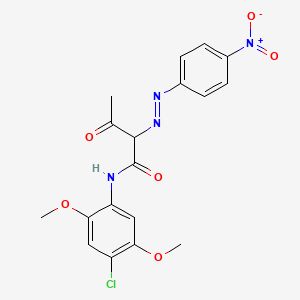
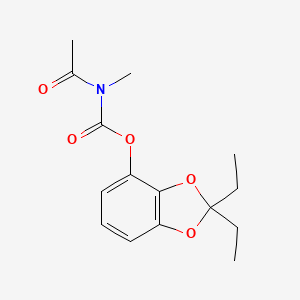
![Bicyclo[2.2.1]heptane-2,3-diyl dimethanesulfonate](/img/structure/B14674676.png)
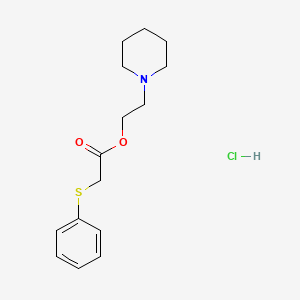
![N-Ethyl-N'-{4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}urea](/img/structure/B14674680.png)
![6-nitro-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14674681.png)
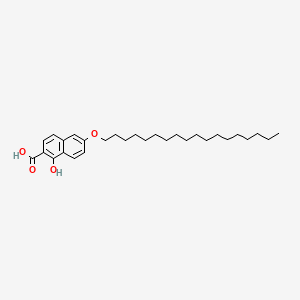
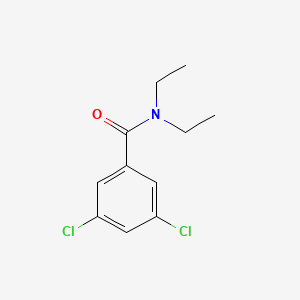
![14,15-dimethoxy-2,10,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),12,14,16-tetraen-11-one](/img/structure/B14674692.png)
